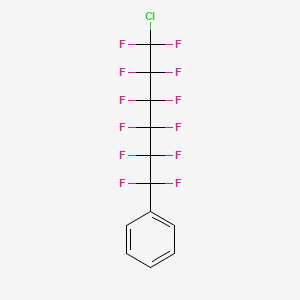
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring substituted with a 6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl group. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene typically involves the following steps:
Fluorination: The starting material, hexylbenzene, undergoes a fluorination reaction using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) to introduce fluorine atoms into the hexyl chain.
Chlorination: The fluorinated hexylbenzene is then subjected to chlorination using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer during the fluorination and chlorination steps. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Oxidation Reactions: The benzene ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of partially or fully reduced derivatives.
Applications De Recherche Scientifique
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI, owing to its unique magnetic properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its low surface energy and chemical resistance.
Mécanisme D'action
The mechanism of action of (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene involves its interaction with molecular targets through non-covalent interactions such as van der Waals forces and hydrophobic interactions. The high degree of fluorination enhances its ability to interact with hydrophobic regions of biomolecules, potentially affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxyl-benzene
- (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy-tetrafluoroethanesulfonate
Uniqueness
(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene is unique due to its specific substitution pattern and the presence of both chlorine and multiple fluorine atoms. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to chemical degradation, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
904-75-6 |
|---|---|
Formule moléculaire |
C12H5ClF12 |
Poids moléculaire |
412.60 g/mol |
Nom IUPAC |
(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene |
InChI |
InChI=1S/C12H5ClF12/c13-12(24,25)11(22,23)10(20,21)9(18,19)8(16,17)7(14,15)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
QYJRZWYQEPDEAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl[1-(ethylsulfanyl)pentan-2-yl]sulfanium 2,4,6-trinitrobenzene-1-sulfonate](/img/structure/B14751831.png)
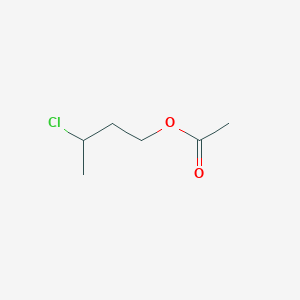
![3-Amino-4-{[(triphenylmethyl)sulfanyl]methyl}furan-2(5H)-one](/img/structure/B14751857.png)
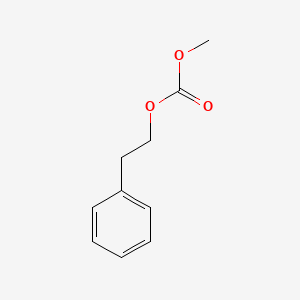

![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
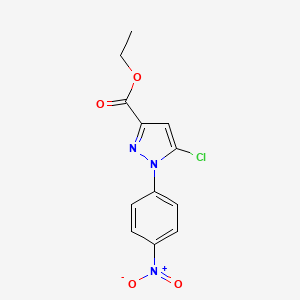
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
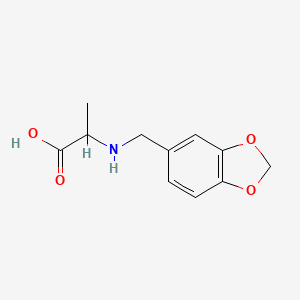


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
